Cas no 1807310-11-7 (5-Cyano-3-formyl-2-methylbenzoic acid)

5-Cyano-3-formyl-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 5-Cyano-3-formyl-2-methylbenzoic acid
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- インチ: 1S/C10H7NO3/c1-6-8(5-12)2-7(4-11)3-9(6)10(13)14/h2-3,5H,1H3,(H,13,14)
- InChIKey: GOQLNNQMTDROFO-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C#N)C=C(C=O)C=1C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 291
- XLogP3: 1
- トポロジー分子極性表面積: 78.2
5-Cyano-3-formyl-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006764-1g |
5-Cyano-3-formyl-2-methylbenzoic acid |
1807310-11-7 | 97% | 1g |
$1475.10 | 2023-09-02 | |
Alichem | A010006764-250mg |
5-Cyano-3-formyl-2-methylbenzoic acid |
1807310-11-7 | 97% | 250mg |
$470.40 | 2023-09-02 | |
Alichem | A010006764-500mg |
5-Cyano-3-formyl-2-methylbenzoic acid |
1807310-11-7 | 97% | 500mg |
$863.90 | 2023-09-02 |
5-Cyano-3-formyl-2-methylbenzoic acid 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
5-Cyano-3-formyl-2-methylbenzoic acidに関する追加情報
Introduction to 5-Cyano-3-formyl-2-methylbenzoic acid (CAS No. 1807310-11-7)
5-Cyano-3-formyl-2-methylbenzoic acid, with the CAS number 1807310-11-7, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a cyano group, a formyl group, and a methyl group attached to a benzoic acid core. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for diverse research and industrial applications.
The molecular formula of 5-Cyano-3-formyl-2-methylbenzoic acid is C10H7NO3, and its molecular weight is approximately 193.16 g/mol. The compound's structure can be visualized as follows: the benzoic acid core (C6H5COOH) is modified with a cyano group (-CN) at the 5-position, a formyl group (-CHO) at the 3-position, and a methyl group (-CH3) at the 2-position. This arrangement of functional groups imparts specific reactivity and solubility properties to the molecule, making it suitable for various chemical transformations.
In the realm of pharmaceutical research, 5-Cyano-3-formyl-2-methylbenzoic acid has shown promise as an intermediate in the synthesis of novel drugs. The presence of the cyano and formyl groups provides multiple points for further functionalization, allowing chemists to tailor the molecule for specific therapeutic targets. Recent studies have explored its potential as a building block for anti-inflammatory agents, anticancer drugs, and other bioactive compounds. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.
Beyond pharmaceutical applications, 5-Cyano-3-formyl-2-methylbenzoic acid has also found utility in materials science. The unique combination of functional groups makes it an excellent candidate for the synthesis of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology have utilized this compound as a precursor for developing new types of polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and composites.
In terms of chemical synthesis, 5-Cyano-3-formyl-2-methylbenzoic acid serves as a valuable starting material for various synthetic routes. Its reactivity can be harnessed to create complex molecules through reactions such as nucleophilic addition, condensation, and coupling reactions. The formyl group can be reduced to an alcohol or oxidized to a carboxylic acid, while the cyano group can be hydrolyzed to an amide or reduced to an amine. These transformations provide chemists with a wide array of options for modifying the molecule to suit specific needs.
The physical properties of 5-Cyano-3-formyl-2-methylbenzoic acid are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 180°C to 185°C. The compound is moderately soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics are important considerations when designing synthetic protocols or formulating drug delivery systems.
Safety and handling guidelines for 5-Cyano-3-formyl-2-methylbenzoic acid should be strictly followed to ensure laboratory safety. While it is not classified as a hazardous material or controlled substance, proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling. Additionally, it is recommended to work with this compound in well-ventilated areas or under a fume hood to minimize exposure to any potential vapors or dust.
In conclusion, 5-Cyano-3-formyl-2-methylbenzoic acid (CAS No. 1807310-11-7) is a multifaceted organic compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers and chemists working on innovative projects. As ongoing research continues to uncover new applications and properties of this compound, its importance in various scientific fields is likely to grow even further.
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